Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid
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Overview
Description
Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The tert-butoxycarbonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylic acid
- 5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Uniqueness
Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of both tert-butoxycarbonyl and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,4R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(10(14)15)9(13)5-7/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1 |
InChI Key |
WQJNGLXEWNXGLB-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@H]1C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)C(=O)O |
Origin of Product |
United States |
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